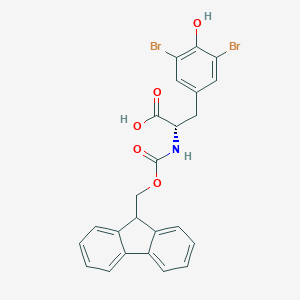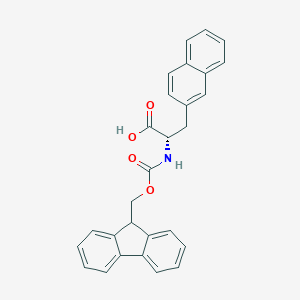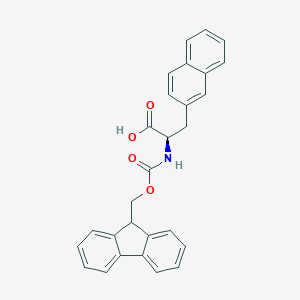
Fmoc-Val-OH-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Val-OH-15N, also known as N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N or L-Valine-15N, N-Fmoc derivative, is a standard amino acid used in peptide synthesis12. It is a heavy-isotope labeled compound, which means it contains a non-natural isotope, in this case nitrogen-15 (15N)12.
Synthesis Analysis
Fmoc-Val-OH-15N is a protected amino acid used to synthesize isotope-labeled peptides for mass spectrometry (MS)-based protein quantitation2. It is also used as a standard reagent for coupling valine into peptide sequences3.
Molecular Structure Analysis
The molecular formula of Fmoc-Val-OH-15N is C20H21NO44. The linear formula is (CH3)2CHCH(15NH-Fmoc)CO2H5.
Chemical Reactions Analysis
Fmoc-Val-OH-15N is used in the synthesis of isotope-labeled peptides for MS-based protein quantitation2. It can also be used as a starting material to synthesize difficult sequence-containing pentapeptides using the O-acyl isodipeptide unit peptides by the backbone amide linker (BAL) strategy via Fmoc Solid-phase synthesis6.
Physical And Chemical Properties Analysis
Fmoc-Val-OH-15N has a molecular weight of 340.4 g/mol7. Its exact mass and monoisotopic mass are 340.14409305 g/mol7. It has a topological polar surface area of 75.6 Ų7. The compound is a solid at room temperature8.Wissenschaftliche Forschungsanwendungen
Human Flavin-Containing Monooxygenases (FMOs)
- FMOs in Drug Metabolism: FMOs play a critical role in the oxygenation of a variety of drugs and xenobiotics, transforming them into harmless, excretable metabolites. This process can sometimes lead to the bioactivation of chemicals into toxic substances. The genetic variability and allelic variation of FMOs contribute to interindividual differences in drug metabolism. Unlike cytochrome P450, FMOs are not easily induced or inhibited, which minimizes potential adverse drug interactions. This property is significant for drug design, as incorporating FMO detoxication pathways can yield safer drug candidates (Cashman & Zhang, 2006).
Functional Magnetic Resonance Imaging (fMRI)
- fMRI Reliability: fMRI is a crucial tool for investigating cognitive processes in the human brain. However, questions about the reliability of fMRI results persist. Understanding the factors that influence fMRI data quality and reliability is essential for interpreting findings accurately. This knowledge could be useful when studying the effects of Fmoc-Val-OH-15N on brain activity or in pharmacological research (Bennett & Miller, 2010).
Flavonoids in Nanomedicine
- Flavonoids-Mediated Nanomaterials (FMNs): Flavonoids are used in 'green' synthesis of metal nanomaterials for biomedical applications, including cancer treatment and antimicrobial activity. FMNs are synthesized through a simple, cost-effective, and rapid method. Research into FMNs is limited, indicating a promising area for future investigation, potentially including the study of Fmoc-Val-OH-15N as a part of or in conjunction with FMN synthesis for biomedical applications (Sathishkumar et al., 2018).
Facility Management and Digital Technology
- Digital Technology in Facility Management (FM): The integration of digital technologies, such as Building Information Modeling (BIM), into FM is growing. This research highlights the potential for using digital technologies in managing facilities more efficiently, which could be relevant for laboratories and research facilities involved in chemical and biological research, including those studying Fmoc-Val-OH-15N (Wong, Ge, & He, 2018).
Safety And Hazards
Specific safety and hazard information for Fmoc-Val-OH-15N is not available in the search results. However, general safety measures for handling such compounds include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended910.
Zukünftige Richtungen
The search results do not provide specific future directions for Fmoc-Val-OH-15N. However, given its use in peptide synthesis and protein quantitation, it is likely to continue to be a valuable tool in biochemical and biophysical research.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i21+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNIYGNGCNXHTR-STBUMTBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583869 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Val-OH-15N | |
CAS RN |
125700-35-8 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














